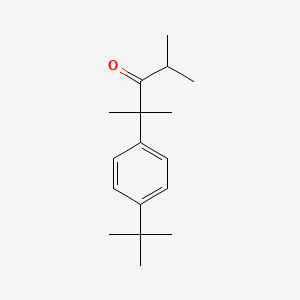
2,4-Dimethyl-2-(4-tert-butylphenyl)-3-pentanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-2-(4-tert-butylphenyl)-3-pentanone is an organic compound with a complex structure that includes a tert-butyl group attached to a phenyl ring, which is further connected to a pentanone chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2-(4-tert-butylphenyl)-3-pentanone typically involves the alkylation of a phenol derivative with tert-butyl groups. One common method is the alkylation of xylenol with isobutylene . This reaction is carried out under acidic conditions to facilitate the formation of the tert-butyl group on the phenyl ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The separation of the desired product from by-products is achieved through techniques like distillation and crystallization.
化学反应分析
Types of Reactions
2,4-Dimethyl-2-(4-tert-butylphenyl)-3-pentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2,4-Dimethyl-2-(4-tert-butylphenyl)-3-pentanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of antioxidants and stabilizers for fuels and polymers.
作用机制
The mechanism by which 2,4-Dimethyl-2-(4-tert-butylphenyl)-3-pentanone exerts its effects involves interactions with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with enzymes or receptors. The phenyl ring can participate in π-π interactions, further affecting its biological activity.
相似化合物的比较
Similar Compounds
2,6-Di-tert-butylphenol: This compound has similar antioxidant properties and is used in similar applications.
Butylated hydroxytoluene (BHT): Another antioxidant with a similar structure, used widely in food and industrial applications.
Uniqueness
2,4-Dimethyl-2-(4-tert-butylphenyl)-3-pentanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of tert-butyl and phenyl groups makes it particularly effective in certain applications, such as stabilizing fuels and polymers.
属性
分子式 |
C17H26O |
|---|---|
分子量 |
246.4 g/mol |
IUPAC 名称 |
2-(4-tert-butylphenyl)-2,4-dimethylpentan-3-one |
InChI |
InChI=1S/C17H26O/c1-12(2)15(18)17(6,7)14-10-8-13(9-11-14)16(3,4)5/h8-12H,1-7H3 |
InChI 键 |
XPPBTWHNMSTPAF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)C(C)(C)C1=CC=C(C=C1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131312.png)

![1-Ethyl-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14131324.png)
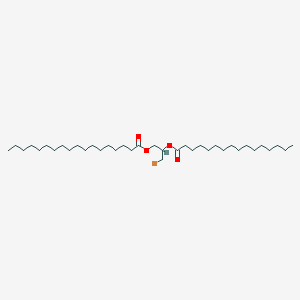

![1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B14131337.png)
![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131338.png)
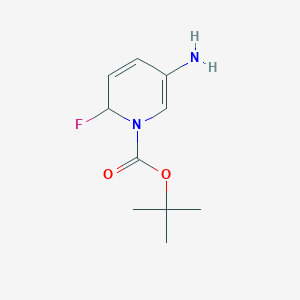
![Ethyl 2-[(ethoxythioxomethyl)amino]benzoate](/img/structure/B14131348.png)
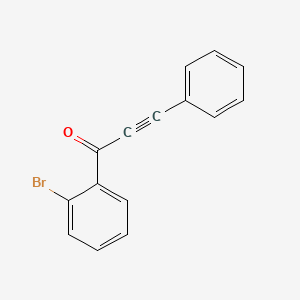

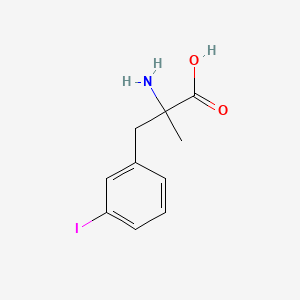
![[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene](/img/structure/B14131382.png)

